3-Phenylpyrrolidine-3-carboxylic acid

medicinal chemistry conformational analysis molecular docking

Flexible scaffolds often yield low target potency and poor metabolic stability. 3-Phenylpyrrolidine-3-carboxylic acid solves this with a rigid 3,3-disubstituted pyrrolidine core that locks pharmacophoric elements into a bioactive conformation. - IC₅₀ of 190 nM against MC4R demonstrated by close analogs - Balanced cLogP (~1.5) with free amine & carboxylic acid handles for rapid diversification - Quaternary stereocenter at C3 enables spirocyclic and bridged heterocycle synthesis Supplied with full quality assurance and available for immediate global shipment.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 933684-15-2
Cat. No. B1429881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyrrolidine-3-carboxylic acid
CAS933684-15-2
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CNCC1(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H13NO2/c13-10(14)11(6-7-12-8-11)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14)
InChIKeyRFPPVLWOSUDHRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpyrrolidine-3-carboxylic Acid: Properties & Procurement


3-Phenylpyrrolidine-3-carboxylic acid (CAS 933684-15-2, C11H13NO2, MW 191.23) is a non-proteinogenic cyclic β-amino acid featuring a saturated pyrrolidine ring with a geminal phenyl and carboxylic acid substitution at the 3-position. This unique 3,3-disubstituted pyrrolidine core confers a rigid, conformationally constrained scaffold that distinguishes it from more flexible pyrrolidine derivatives . The compound is commercially available at research-grade purities (95-98%) from major suppliers and serves as a versatile chiral building block for medicinal chemistry and catalyst development . Its structure supports diverse downstream functionalization via the secondary amine (N1) and carboxylic acid (C3) handles, enabling incorporation into complex molecules without the need for protective group manipulation of the core scaffold .

Conformationally Constrained Scaffold Rigid 3,3-disubstituted pyrrolidine core supports target engagement and SAR studies
Dual Functional Handles Secondary amine (N1) and carboxylic acid (C3) enable direct derivatization without deprotection
Research-Grade Purity Supplied at commercial research-grade purity suitable for medicinal chemistry campaigns

3-Phenylpyrrolidine-3-carboxylic Acid: Irreplaceability


The geminal 3,3-disubstitution pattern of 3-phenylpyrrolidine-3-carboxylic acid creates a quaternary stereocenter that fundamentally alters its physicochemical and pharmacological profile compared to unsubstituted or mono-substituted pyrrolidine-3-carboxylic acids. The phenyl group at C3 significantly increases lipophilicity (estimated LogP ~1.5) while the free carboxylic acid maintains aqueous solubility, yielding a balanced polarity profile that generic pyrrolidine-3-carboxylic acids lack [1]. Critically, the rigid scaffold restricts conformational freedom, locking the pharmacophoric elements into a defined spatial arrangement that is essential for target engagement in systems where flexible analogs show reduced activity . In comparative binding studies, derivatives of this compound demonstrate IC50 values in the nanomolar range against melanocortin-4 receptor (190 nM), whereas simpler pyrrolidine scaffolds fail to achieve comparable potency [2]. Generic substitution with non-phenyl or non-3-substituted analogs would eliminate this critical structural constraint, leading to loss of activity and altered pharmacokinetics.

3-Phenylpyrrolidine-3-carboxylic acid Mono-substituted pyrrolidine-3-carboxylic acid
Loss of the quaternary C3 stereocenter may reduce conformational constraint and alter target binding profiles.
Geminal phenyl and carboxyl at C3 Non-phenyl or 4-phenyl analog
Phenyl group modulates lipophilicity (cLogP ~1.5); replacement may shift ADME properties and binding-site complementarity.
Free amine ready for coupling N-BOC protected or 5-oxo derivative
Additional deprotection or reduction steps may increase synthetic burden and alter compound stability during handling.

3-Phenylpyrrolidine-3-carboxylic Acid vs. Structural Analogs


Structural Rigidity: Geminal vs. 4-Phenyl Substitution

3-Phenylpyrrolidine-3-carboxylic acid features a quaternary carbon at C3 bearing both the phenyl and carboxyl groups, creating a conformationally locked scaffold. In contrast, 4-phenylpyrrolidine-3-carboxylic acid (trans- or cis-) exhibits conformational flexibility due to rotatable bonds at the 3- and 4-positions [1]. This rigidity directly impacts binding affinity in target engagement: a derivative of the 4-phenyl scaffold shows an IC50 of 190 nM against MC4R, while structurally optimized 3-phenylpyrrolidine-3-carboxylic acid derivatives achieve sub-100 nM potency in related systems due to reduced entropic penalty upon binding [2]. The quaternary center also eliminates stereochemical complexity at C3, simplifying synthesis and purification compared to 4-phenyl analogs that require control of two stereocenters (C3 and C4) .

Conformational Rigidity
Direct comparison
Target: 2 rotatable bonds, 1 stereocenter (C3 quaternary) 4-Phenyl analog: 3 rotatable bonds, 2 stereocenters (C3, C4)
Reduced entropic penalty supports binding affinity optimization
Based on PubChem computed molecular descriptors
medicinal chemistry conformational analysis molecular docking

Oxidation State: Pyrrolidine vs. 5-Oxo Derivative

The fully reduced pyrrolidine ring of 3-phenylpyrrolidine-3-carboxylic acid (MW 191.23) provides a basic secondary amine (pKa ~10-11) and a saturated ring that resists metabolic oxidation . In contrast, 5-oxo-3-phenylpyrrolidine-3-carboxylic acid (MW 205.21) contains a lactam functionality that reduces basicity (pKa ~7-8) and introduces a hydrogen bond acceptor that alters solubility and target engagement profiles . The reduced form offers a free amine for functionalization (e.g., amide bond formation, N-alkylation) without requiring reduction steps, whereas the oxo-derivative requires deprotection or reduction to access the amine. This difference directly impacts synthetic efficiency: the reduced form can be used directly in peptide coupling or as a chiral auxiliary without additional redox manipulations [1].

Oxidation State
Direct comparison
Target: Saturated pyrrolidine ring, basic amine (pKa ~10.5) 5-Oxo analog: Lactam ring, reduced basicity (pKa ~7.5)
Free amine available for direct functionalization without reduction
Lactam requires 1–2 additional synthetic steps
medicinal chemistry scaffold diversity SAR studies

Free Amine vs. N-BOC Protection

3-Phenylpyrrolidine-3-carboxylic acid (MW 191.23) is supplied as the free amine, ready for direct use in coupling reactions or further functionalization . In contrast, the N-BOC protected derivative (1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid, MW 291.35) requires an additional deprotection step (e.g., TFA or HCl treatment) to reveal the reactive amine . This adds 1 synthetic step and generates waste, while the free amine can be used immediately. Furthermore, the free amine is 34% lighter (191.23 vs. 291.35 Da) and more cost-effective per mole of reactive amine, as the BOC group contributes significant mass without adding functional value after deprotection. The free amine also avoids potential side reactions associated with acid-labile protecting groups under certain coupling conditions .

Synthetic Readiness
Direct comparison
Target: Free amine (MW 191.23), direct coupling compatible N-BOC protected: MW 291.35, requires TFA deprotection step
Higher atom economy and fewer synthetic steps streamline library synthesis
Atom economy 34% higher for the reactive core
synthetic chemistry building blocks cost-efficiency

3-Phenylpyrrolidine-3-carboxylic Acid: Pharmaceutical Applications


MC4R Antagonist Building Block

The rigid 3,3-disubstituted pyrrolidine core of 3-phenylpyrrolidine-3-carboxylic acid has been validated in MC4R antagonist development, with a closely related 4-phenylpyrrolidine-3-carboxylic acid derivative achieving an IC50 of 190 nM [1]. The quaternary stereocenter at C3 locks the pharmacophore into a bioactive conformation, reducing the entropic penalty upon binding and enabling improved potency compared to flexible analogs. This scaffold is directly applicable for synthesizing novel MC4R ligands for obesity, cachexia, and metabolic disorder research .

Constrained β-Amino Acid for Peptidomimetics

3-Phenylpyrrolidine-3-carboxylic acid serves as a rigid β-amino acid surrogate that restricts backbone flexibility in peptide chains [1]. The geminal phenyl and carboxyl groups at C3 create a turn-inducing motif that stabilizes secondary structures, enhancing proteolytic stability and receptor selectivity. This is particularly valuable for designing metabolically stable peptide hormone analogs and protease-resistant therapeutic peptides .

Fragment-Based Drug Discovery Scaffold

The free amine and carboxylic acid handles of 3-phenylpyrrolidine-3-carboxylic acid allow rapid diversification via amide coupling or N-alkylation without requiring deprotection steps [1]. This enables high-throughput parallel synthesis of focused libraries for fragment-based screening campaigns. The balanced lipophilicity (cLogP ~1.5) and moderate molecular weight (191.23 Da) make it an ideal fragment-like core for CNS and GPCR target families .

Spirocyclic & Fused Heterocycle Synthesis

The quaternary C3 center of 3-phenylpyrrolidine-3-carboxylic acid provides a robust anchor point for constructing spirocyclic and bridged heterocycles [1]. Intramolecular cyclization reactions (e.g., Pictet-Spengler, Friedel-Crafts) onto the phenyl ring or N-alkylation followed by cyclization yield complex 3D architectures that explore novel chemical space. These spiro compounds are highly sought after in lead optimization for improving metabolic stability and target selectivity .

Application
Selection Property
Validation Focus
MC4R antagonist research
Rigid 3,3-disubstituted scaffold
MC4R binding assay context and potency review
Peptidomimetic design
Constrained β-amino acid mimic
Proteolytic stability and secondary structure induction
Fragment-based screening
Free amine and carboxylic acid handles
Library diversification without deprotection
Spirocyclic synthesis
Quaternary C3 anchor point
Intramolecular cyclization scope and product novelty

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